molecular formula C12H17N3O2 B2926477 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2097896-05-2

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2926477
CAS No.: 2097896-05-2
M. Wt: 235.287
InChI Key: VZZYSUMMTHGDOW-UHFFFAOYSA-N
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Description

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-methylpyrimidin-4-yloxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves the reaction of 2-methylpyrimidin-4-ol with piperidin-1-yl ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The piperidine ring and pyrimidine moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is unique due to its specific substitution pattern on the piperidine ring and the presence of the 2-methylpyrimidin-4-yloxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-9-13-6-3-12(14-9)17-11-4-7-15(8-5-11)10(2)16/h3,6,11H,4-5,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZYSUMMTHGDOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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